![molecular formula C4H9ClN4 B3103159 1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride CAS No. 1431968-17-0](/img/structure/B3103159.png)
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with a molecular weight of 148.59 . It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H8N4.ClH/c1-2-8-3-6-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H
. This indicates the presence of a triazole ring with an ethyl group and an amine group attached to it. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 148.59 . The compound is stable at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride plays a crucial role in the synthesis of heterocyclic compounds. Xin (2003) demonstrated the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, which is significant in the field of fine chemical intermediates (Dongyue Xin, 2003).
Formation of Schiff and Mannich Bases
Bekircan and Bektaş (2008) reported on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which has implications in medicinal chemistry (O. Bekircan, H. Bektaş, 2008).
Application in Medicinal Chemistry
Shen and Zhang (2015) developed an efficient method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, useful in various medicinal chemistry applications (Jeff Shen, Haiming Zhang, 2015).
Development of Agricultural Chemistry
In agricultural chemistry, compounds such as 1,2,4-triazoles, including this compound, are used as building blocks for diverse compounds. Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis of triazole derivatives for this purpose (L. Tan, F. Lim, A. Dolzhenko, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
properties
IUPAC Name |
1-ethyl-1,2,4-triazol-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-8-3-6-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHFRSAYEQIYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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